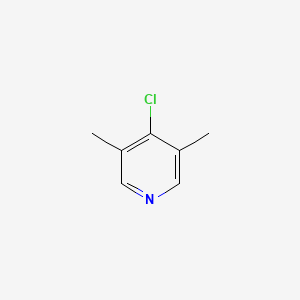
4-Chloro-3,5-dimethylpyridine
Overview
Description
4-Chloro-3,5-dimethylpyridine is a chemical compound with the molecular formula C7H8ClN . It is also known by other names such as 4-chloro-3,5-dimethyl-pyridine and 4-chloro-3,5-lutidine . The molecular weight of this compound is 141.60 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3,5-dimethylpyridine has been determined using various computational methods . The compound has a molecular formula of C7H8ClN .Physical And Chemical Properties Analysis
4-Chloro-3,5-dimethylpyridine has a density of 1.1±0.1 g/cm3, a boiling point of 202.9±35.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . It also has a molar refractivity of 38.9±0.3 cm3, a molar volume of 127.2±3.0 cm3, and a surface tension of 36.5±3.0 dyne/cm .Scientific Research Applications
Synthesis of N-Arylpyridine Derivatives
4-Chloro-3,5-dimethylpyridine is used in the synthesis of N-arylpyridine derivatives . These compounds are significant due to their biological and pharmaceutical applications . The process involves C-N cross-coupling reactions , which are facilitated by copper (I) catalysts supported on weakly acidic polyacrylate resin. This method is particularly noteworthy for its green chemistry approach, avoiding harsh conditions and excess reagents.
Development of Green Catalysts
The compound plays a role in the development of green catalysts for chemical synthesis . The catalysts derived from 4-Chloro-3,5-dimethylpyridine are used in Ullmann-type coupling reactions, which are essential for forming carbon-nitrogen bonds. These catalysts are recyclable and reduce the environmental impact of chemical processes.
Future Directions
Pyridine derivatives, including 4-Chloro-3,5-dimethylpyridine, have many applications in the chemical industry. They are important intermediates with many applications in chemical industry . They are in great demand as synthons for pharmaceutical products . Moreover, pyridines are used either as biologically active substances or as building blocks for polymers with unique physical properties .
Mechanism of Action
Target of Action
4-Chloro-3,5-dimethylpyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling . These reagents are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The mode of action of 4-Chloro-3,5-dimethylpyridine involves its interaction with the organoboron reagents in the SM coupling . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-3,5-dimethylpyridine are primarily related to the SM coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with the organoboron reagents .
Result of Action
The result of the action of 4-Chloro-3,5-dimethylpyridine is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is widely used in organic synthesis, enabling the creation of a variety of complex organic compounds .
Action Environment
The action of 4-Chloro-3,5-dimethylpyridine is influenced by various environmental factors. For instance, the SM coupling reaction requires specific reaction conditions, including the presence of a palladium catalyst and organoboron reagents . Additionally, the reaction is known to be exceptionally mild and functional group tolerant . .
properties
IUPAC Name |
4-chloro-3,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZPYCAYJQTSMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932107 | |
| Record name | 4-Chloro-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143798-73-6 | |
| Record name | 4-Chloro-3,5-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143798-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

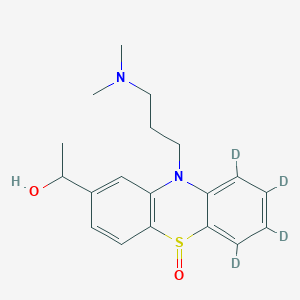
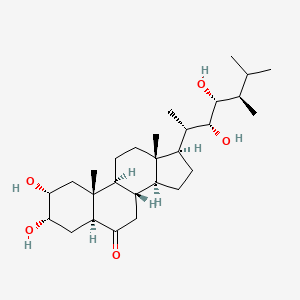
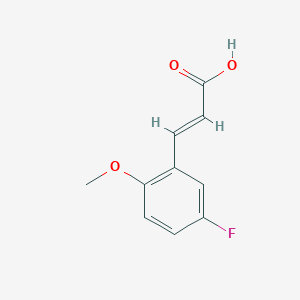
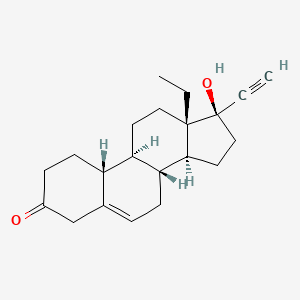

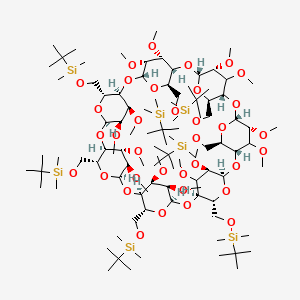

![N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide](/img/structure/B1146237.png)
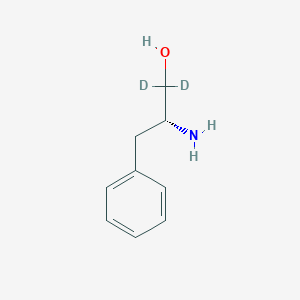


![1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1146245.png)
![2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin](/img/structure/B1146246.png)